Levorin A0

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Levorin A0 is a Levorin component.

Wissenschaftliche Forschungsanwendungen

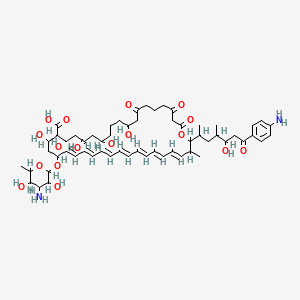

Chemical Structure and Characteristics

Levorin A0 is part of a complex that includes several derivatives, specifically levorin A1 to A4. The chemical structure of this compound features a macrolactone ring with multiple double bonds, contributing to its bioactivity. The presence of hydroxyl groups varies among its derivatives, affecting their pharmacological properties .

Antifungal Applications

This compound is primarily known for its antifungal activity , particularly against Candida species. It is utilized in the treatment of vulvovaginal candidiasis, showcasing a broad antifungal spectrum and fungicidal properties. The mechanism involves disruption of fungal cell membranes, leading to increased permeability and cell death .

Case Study: Clinical Efficacy

A clinical study evaluated the effectiveness of this compound in treating vulvovaginal candidiasis in women. Patients receiving this compound showed significant improvement compared to those treated with placebo, indicating its potential as a first-line treatment option for this condition .

Research Findings

- Conductance Studies : Research demonstrated that the biological activity of levorin components decreases in the order A0 > A1 > A2 > A3 > A4, indicating that this compound possesses the highest efficacy among its derivatives .

- Membrane Interaction : Studies using bilayer lipid membranes showed that this compound enhances conductivity based on concentration and membrane potential, further illustrating its mechanism of action against fungi .

Potential in Cancer Treatment

Emerging research has also investigated the anticancer properties of levorin compounds. While primarily recognized for antifungal applications, some studies suggest that derivatives may exhibit cytotoxic effects against various cancer cell lines. This opens avenues for further exploration into its use as an adjunct therapy in oncology .

Analytical Techniques for Study

High-performance liquid chromatography (HPLC) coupled with mass spectrometry has been instrumental in characterizing levorin compounds. These techniques allow for detailed analysis of their structure and biological activity, providing insights into their pharmacokinetics and dynamics within biological systems .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Antifungal Treatment | Effective against Candida species | Significant clinical improvement reported |

| Mechanism of Action | Disrupts cell membranes via ion channel formation | Higher conductance correlates with efficacy |

| Cancer Research | Potential cytotoxic effects on cancer cell lines | Further studies needed for validation |

| Analytical Techniques | HPLC and mass spectrometry for characterization | Detailed structural insights obtained |

Analyse Chemischer Reaktionen

Structural Basis for Reactivity

Levorin A0 (C~59~H~84~N~2~O~18~) features a conjugated heptaene chromophore, hydroxyl groups, hemiketal rings, and a carboxylate moiety . These functional groups govern its interactions:

-

Conjugated double bonds : Enable UV-VIS absorption (λ~max~ = 360, 380, 403 nm) , critical for photochemical reactions.

-

Hemiketal rings : Stabilize the macrocycle but undergo hydrolysis under acidic conditions .

-

Hydroxyl and carboxylate groups : Participate in hydrogen bonding and salt formation, influencing solubility (e.g., DMSO compatibility) .

Primary Antifungal Mechanism

This compound binds ergosterol in fungal membranes via hydrophobic interactions, disrupting membrane integrity. Key steps include:

-

Polyene insertion : The heptaene chain embeds into lipid bilayers .

-

Pore formation : Hydroxyl groups coordinate with ergosterol, creating ion channels that induce osmotic lysis .

Table 1 : Bioactivity Against Pathogenic Fungi

| Fungal Species | MIC (µg/ml) |

|---|---|

| Candida albicans | 0.03–25 |

| Trichophyton mentagrophytes | 0.1–10 |

Azo Coupling Reactions

This compound reacts with diazonium salts (e.g., β-naphthol or H-acid) to form azo derivatives :

-

Reaction : Diazotization in acetic acid yields water-soluble nitrites.

-

Outcome : 100–200× reduced antifungal activity due to steric hindrance .

Retroaldol Splitting

Under UV irradiation, this compound undergoes retroaldol cleavage, producing smaller polyenes . This reaction confirms its heptaene configuration and highlights instability under prolonged light exposure .

Isomerization Pathways

This compound isomerizes to isolevorin A2 via:

-

Thermal or chemical stimuli : Transforms cis-double bonds to trans, altering membrane affinity .

-

Chloroform-mediated branching : Side reactions during isomerization generate branched polyenes .

Table 2 : Isomerization Products

| Reaction Type | Product | Key Features |

|---|---|---|

| UV Irradiation | Isolevorin A2 | Trans-heptaene, hemiketal rings |

| Chemical Isomerization | Branched polyenes | Increased hydrophobicity |

Environmental Reactivity

-

pH Sensitivity : Degrades in alkaline conditions (pH > 9) due to hemiketal ring opening.

-

Thermal Stability : Stable at ≤25°C but decomposes above 60°C, losing antifungal efficacy .

-

Solvent Effects : Solubility in polar aprotic solvents (e.g., DMSO) preserves activity, while aqueous solutions require stabilizers .

Synthetic Modifications

Semi-preparative HPLC isolates this compound for targeted derivatization :

-

Carboxylate esterification : Enhances lipophilicity for topical formulations.

-

Hydroxyl acetylation : Reduces hydrogen-bonding capacity, altering pharmacokinetics .

This compound’s reactivity is central to its antifungal role and adaptability in drug design. Its polyene backbone and functional groups enable diverse chemical transformations, though stability challenges necessitate controlled handling. Ongoing research focuses on optimizing derivatives for enhanced efficacy and reduced toxicity .

Eigenschaften

CAS-Nummer |

77215-53-3 |

|---|---|

Molekularformel |

C59H84N2O17 |

Molekulargewicht |

1093.3 g/mol |

IUPAC-Name |

(23E,25E,27E,29E,31E,33E,35E)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-10,14,18,20-tetrahydroxy-37-methyl-2,4,8,16-tetraoxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid |

InChI |

InChI=1S/C59H84N2O17/c1-36-19-15-13-11-9-7-5-6-8-10-12-14-16-24-47(77-59-56(73)54(61)55(72)39(4)76-59)34-51(70)53(58(74)75)50(69)32-46(66)31-44(64)22-17-20-42(62)30-43(63)21-18-23-45(65)33-52(71)78-57(36)38(3)29-37(2)48(67)35-49(68)40-25-27-41(60)28-26-40/h5-16,19,24-28,36-39,42,44,47-48,50-51,53-57,59,62,64,67,69-70,72-73H,17-18,20-23,29-35,60-61H2,1-4H3,(H,74,75)/b6-5+,9-7+,10-8+,13-11+,14-12+,19-15+,24-16+ |

InChI-Schlüssel |

WGGISROKTUVKFG-AJJHKJIKSA-N |

SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CCCC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O |

Isomerische SMILES |

CC1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(CC(C(C(CC(=O)CC(CCCC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O |

Kanonische SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CCCC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Levorin A0; Levorin-A0; LevorinA0; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.